Shizukaol D

Description

This compound has been reported in Chloranthus fortunei, Chloranthus multistachys, and other organisms with data available.

isolated from Chloranthusjaponicus; structure in first source

Properties

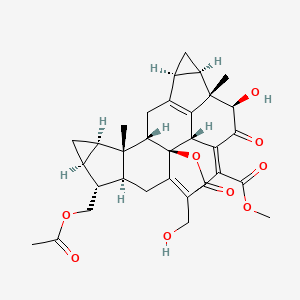

IUPAC Name |

methyl (2Z)-2-[(1R,2S,8S,9R,10S,12R,13S,14S,17S,19R,20S,21R)-9-(acetyloxymethyl)-21-hydroxy-5-(hydroxymethyl)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38O9/c1-12(29(38)40-5)24-26-25-16(14-6-20(14)32(25,4)28(37)27(24)36)8-23-31(3)19-7-15(19)18(11-41-13(2)35)21(31)9-22-17(10-34)30(39)42-33(22,23)26/h14-15,18-21,23,26,28,34,37H,6-11H2,1-5H3/b24-12-/t14-,15-,18-,19-,20-,21+,23+,26+,28+,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHIWILSQZCXQY-LWKKLXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2C3=C(CC4C25C(=C(C(=O)O5)CO)CC6C4(C7CC7C6COC(=O)C)C)C8CC8C3(C(C1=O)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\[C@H]2C3=C(C[C@@H]4[C@@]25C(=C(C(=O)O5)CO)C[C@@H]6[C@@]4([C@@H]7C[C@@H]7[C@H]6COC(=O)C)C)[C@H]8C[C@H]8[C@@]3([C@H](C1=O)O)C)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shizukaol D biosynthetic pathway in Chloranthus

An In-Depth Technical Guide to the Shizukaol D Biosynthetic Pathway in Chloranthus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a structurally complex dimeric sesquiterpenoid belonging to the lindenane class, predominantly isolated from plants of the Chloranthus genus, such as Chloranthus japonicus and Chloranthus serratus[1][2][3]. These compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory properties[2][4][5]. This compound, in particular, has been shown to inhibit the growth of liver cancer cells by modulating the Wnt signaling pathway and to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism[1][4].

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the complete enzymatic sequence in Chloranthus has not been fully elucidated, a plausible pathway has been proposed based on known terpenoid biochemistry and biomimetic chemical syntheses[6][7]. This pathway involves the cyclization of a universal sesquiterpene precursor to form lindenane monomers, followed by oxidative modifications and a key [4+2] Diels-Alder cycloaddition reaction to form the dimeric scaffold[6][8][9]. This document details these proposed steps, presents available quantitative data, outlines key experimental protocols for isolation and analysis, and provides visual diagrams to illustrate the core concepts.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with central isoprenoid metabolism and culminates in a complex dimerization and subsequent chemical modifications. The pathway is hypothesized to proceed through the following key stages.

2.1 Formation of Sesquiterpene Precursors The journey begins in the plastids with the methylerythritol phosphate (MEP) pathway, which synthesizes the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These units are sequentially condensed to form geranyl diphosphate (GPP, C10) and then farnesyl diphosphate (FPP, C15). FPP is the common precursor for all sesquiterpenoids, including the lindenane monomers.

2.2 Lindenane Monomer Synthesis and Modification A putative terpene synthase (TPS) catalyzes the complex cyclization of the linear FPP molecule into the characteristic tricyclic 3/5/6-fused ring system of the lindenane skeleton. Following the initial cyclization, the lindenane monomer undergoes several tailoring reactions, primarily oxidations and hydroxylations. These steps are likely catalyzed by Cytochrome P450 monooxygenases (CYPs), which are well-known for their role in diversifying terpenoid structures[10][11]. These modifications are critical as they generate two distinct lindenane monomers: one that will serve as a diene and another that will act as a dienophile in the subsequent dimerization step.

2.3 Dimerization via [4+2] Cycloaddition The hallmark of this compound biosynthesis is the dimerization of two lindenane-type sesquiterpenoid monomers. This is widely proposed to occur via an enzymatic, stereospecific [4+2] Diels-Alder reaction[9][12][13]. The reaction joins the two monomeric units to create the complex, polycyclic core structure of the shizukaol family. The total synthesis of this compound has been successfully achieved, inspired by this proposed biomimetic cycloaddition, lending strong support to this hypothesis[6][7].

2.4 Final Tailoring Steps After the core dimeric scaffold is formed, it is likely subjected to a final series of tailoring reactions. These can include further hydroxylations, acylations, or other modifications catalyzed by various enzymes to yield the final, biologically active this compound molecule.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data

Quantitative analysis is crucial for understanding the feasibility of natural product extraction and for evaluating biological efficacy. The following tables summarize key quantitative data related to this compound.

Table 1: Isolation Yield of this compound from Chloranthus japonicus This table outlines the reported yield of purified this compound from its natural source.

| Plant Material | Initial Mass (kg) | Final Yield (mg) | Purity (%) | Yield (%) | Reference |

| Chloranthus japonicus (dried, powdered) | 10 | 20 | >98 | 0.0002 | [1] |

Table 2: In Vitro Biological Activity of this compound This table presents the half-maximal inhibitory concentration (IC₅₀) of this compound against a human liver cancer cell line, demonstrating its cytotoxic potential.

| Cell Line | Assay | IC₅₀ (µmol/L) | Reference |

| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 13.71 ± 1.68 | [2] |

| SMMC-7721 (Human Hepatoma) | Cytotoxicity | 8.82 ± 1.66 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections describe the protocols used for the isolation of this compound and the assessment of one of its key biological activities.

4.1 Protocol for Isolation and Purification of this compound

This protocol is adapted from the methodology described for the isolation of this compound from Chloranthus japonicus[1].

-

Extraction:

-

Air-dried and powdered C. japonicus plant material (10 kg) is extracted three times with 95% Ethanol (EtOH) (3 x 40 L) under reflux conditions.

-

The filtrate is combined and evaporated under reduced pressure to yield a crude residue (approx. 740 g).

-

-

Solvent Partitioning:

-

The crude residue is dissolved in water (H₂O) and sequentially extracted with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).

-

The AcOEt extract (approx. 380 g) is collected for further purification.

-

-

Column Chromatography I (MCI gel):

-

The AcOEt extract is subjected to column chromatography on an MCI gel CHP20P column.

-

Elution is performed with a MeOH-H₂O gradient (from 3:7 to 5:5, 7:3, and finally 1:0) to yield several fractions.

-

-

Column Chromatography II (Silica Gel):

-

The target fraction from the previous step (Fraction C₇) is further separated by silica gel column chromatography.

-

Elution is performed using a CHCl₃-MeOH gradient (from 100:1 to 80:1 and 60:1).

-

-

Column Chromatography III (Sephadex LH-20):

-

The this compound-containing fraction is purified on a Sephadex LH-20 column using methanol (MeOH) as the eluent.

-

This step yields purified this compound (20 mg) with a purity of >98%.

-

-

Structural Identification:

-

The identity and structure of the purified compound are confirmed using Electron Spray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR) spectroscopy.

-

Caption: Experimental workflow for the isolation of this compound.

4.2 Protocol for Western Blot Analysis of AMPK Activation

This protocol summarizes the method used to determine the effect of this compound on the phosphorylation of AMPK and its downstream target, ACC, in HepG2 cells[1].

-

Cell Culture and Treatment:

-

HepG2 cells are cultured to the desired confluence.

-

Cells are treated with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) for a specified time (e.g., 1 hour). A vehicle control (DMSO) and a positive control (e.g., 2 mM Metformin) are included.

-

-

Protein Extraction:

-

After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated AMPK (p-AMPK, Thr172), total AMPK, phosphorylated ACC (p-ACC, Ser79), total ACC, and a loading control (e.g., β-actin).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

-

Mechanism of Action: Modulation of AMPK Signaling

Recent research has illuminated a key mechanism through which this compound exerts its metabolic effects: the activation of the AMPK signaling pathway[1][5]. This pathway is a central regulator of cellular energy homeostasis.

Studies have shown that this compound induces mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. This disruption in mitochondrial function leads to a decrease in cellular ATP production and a corresponding increase in the AMP/ATP ratio. The elevated AMP/ATP ratio is a primary signal for the activation of AMPK. Once activated, AMPK phosphorylates downstream targets, including Acetyl-CoA Carboxylase (ACC), which leads to the inhibition of fatty acid synthesis and a reduction in cellular triglyceride and cholesterol levels[1][5]. This signaling cascade provides a molecular basis for the potential use of this compound in treating metabolic disorders.

References

- 1. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]

- 6. A unified strategy toward total syntheses of lindenane sesquiterpenoid [4 + 2] dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total Syntheses of Sarcandrolide J and this compound: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. scilit.com [scilit.com]

- 12. Chemistry and biology of biosynthetic Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic catalysis of the Diels–Alder reaction in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Shizukaol D: An In-Depth Technical Guide to its Apoptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-apoptotic effects of Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus. The content herein is synthesized from peer-reviewed research, focusing on the compound's impact on signaling pathways in cancer cells, particularly human liver cancer. This document details the established inhibitory effects on the Wnt/β-catenin pathway, presents quantitative data on its cytotoxic activity, outlines key experimental protocols, and visualizes the involved molecular interactions and workflows.

Core Mechanism of Action

This compound exerts its anti-cancer effects by inducing apoptosis in human liver cancer cells. The primary mechanism identified is the potent inhibition of the canonical Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2] this compound treatment leads to a reduction in the expression of key Wnt pathway components, which in turn suppresses the transcription of target genes responsible for cell growth and proliferation, ultimately leading to programmed cell death.[2]

Quantitative Data on Bioactivity

The cytotoxic and anti-proliferative effects of this compound have been quantified in various human liver cancer cell lines. The data is summarized below for easy comparison.

Table 1: IC50 Values of this compound in Human Liver Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) was determined following treatment with this compound for 48 hours.

| Cell Line | IC50 (μmol/L) |

| Focus | 6.26 ± 0.85 |

| SMMC-7721 | 8.82 ± 1.66 |

| SK-HEP1 | 9.25 ± 0.57 |

| QGY-7703 | 14.17 ± 1.93 |

| HepG2 | >50 |

| Data sourced from Tang et al., 2016.[2][3] |

Table 2: Summary of Dose- and Time-Dependent Effects

| Assay Type | Cell Lines | Observations |

| Cell Viability (CCK-8) | Focus, SMMC-7721 | A significant decrease in cell viability was observed with increasing concentrations of this compound (0-50 μmol/L) over 24, 48, and 72 hours.[4] |

| Colony Formation | SMMC-7721 | The number and size of colonies were markedly reduced in a dose-dependent manner with this compound treatment (0-25 μmol/L).[4] |

Signaling Pathways

Established Pathway: Inhibition of Wnt/β-Catenin Signaling

This compound disrupts the Wnt signaling cascade, leading to the degradation of β-catenin and preventing its translocation to the nucleus. This action inhibits the transcription of Wnt target genes like c-myc and cyclin D1, which are critical for cell proliferation.[2] Western blot analyses have confirmed that this compound treatment reduces the protein levels of β-catenin, Dishevelled 2 (Dvl2), and Axin2, and decreases the phosphorylation of the LRP6 co-receptor.[4][5]

References

- 1. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 3. Item - IC50 values of this compound on liver cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Potent and Diverse Biological Activities of Dimeric Sesquiterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimeric sesquiterpenoids, a unique class of natural products formed by the coupling of two C15 sesquiterpene units, have emerged as a focal point in drug discovery due to their complex structures and significant therapeutic potential.[1] These molecules often exhibit enhanced biological activities compared to their monomeric precursors, including potent cytotoxic, anti-inflammatory, neuroprotective, antiviral, and antibacterial effects.[1] This technical guide provides an in-depth overview of the core biological activities of dimeric sesquiterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Biological Activities and Quantitative Data

The diverse biological activities of dimeric sesquiterpenoids are attributed to their varied and often complex chemical structures. The following tables summarize the quantitative data for several key activities, providing a comparative overview of their potency.

Cytotoxic Activity

Many dimeric sesquiterpenoids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Disesquicin | MDA-MB-231 (Breast) | 5.99 µg/mL | [2] |

| HeLa (Cervical) | 9.10 µg/mL | [2] | |

| A549 (Lung) | 12.47 µg/mL | [2] | |

| Seco-psilostachyinolide Derivative 1 | Colo 205 (Colon, Doxorubicin-sensitive) | 26.6 ± 0.48 | [3] |

| Seco-psilostachyinolide Derivative 4 | Colo 320 (Colon, Multidrug-resistant) | 17.7 ± 0.20 | [3] |

| Halichonadin E | L1210 (Murine leukemia) | Active | [4] |

| KB (Human epidermoid carcinoma) | Active | [4] |

Anti-inflammatory Activity

Dimeric sesquiterpenoids have shown potent anti-inflammatory effects, often by modulating key signaling pathways such as the NF-κB pathway.[5][6] The IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are presented below.

| Compound | Assay | IC50 (µM) | Reference |

| Inulabritanoid A (1) | NO Production Inhibition | 3.65 | [5] |

| Inulabritanoid B (2) | NO Production Inhibition | 5.48 | [5] |

| Compound 12 | NO Production Inhibition | 3.29 | [5] |

| Compound 19 | NO Production Inhibition | 3.12 | [5] |

Neuroprotective Activity

Certain dimeric sesquiterpenoids exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. The half-maximal effective concentration (EC50) for protection against glutamate-induced neurotoxicity in PC-12 cells is a key metric.

| Compound | Assay | EC50 (µM) | Reference |

| Vlasouliolide J (1) | Glutamate-induced neurotoxicity in PC-12 cells | 2.11 ± 0.35 | [7] |

Antiviral and Antibacterial Activities

The investigation into the antiviral and antibacterial activities of dimeric sesquiterpenoids is an expanding area of research.[1][8] While extensive quantitative data in the form of IC50 or Minimum Inhibitory Concentration (MIC) values for a wide range of dimeric sesquiterpenoids is still being compiled in the literature, preliminary studies have shown promising results. For instance, some sesquiterpenoid derivatives have been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1).[8] Similarly, aurisins A and K, dimeric aristolanes, have displayed antimycobacterial activity against Mycobacterium tuberculosis.[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of dimeric sesquiterpenoids.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The concentration of the formazan, which is dissolved in a solubilization solution, is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dimeric sesquiterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Anti-inflammatory Assay: NF-κB Nuclear Translocation

This assay determines the ability of a compound to inhibit the translocation of the NF-κB protein from the cytoplasm to the nucleus upon stimulation, a key step in the inflammatory response.[12]

Principle: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12] This translocation can be visualized and quantified using immunofluorescence microscopy.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., RAW264.7 macrophages) on coverslips in a multi-well plate. Pre-treat the cells with the dimeric sesquiterpenoid for a specific duration before stimulating with an inflammatory agent like LPS.

-

Fixation and Permeabilization: Fix the cells with a solution such as 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent dye such as DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear fluorescence intensity of the NF-κB signal relative to the cytoplasmic signal. A decrease in nuclear translocation in treated cells compared to stimulated, untreated cells indicates inhibitory activity.

Neuroprotection Assay: Glutamate-Induced Neurotoxicity

This assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity induced by excessive glutamate exposure.[7]

Principle: High concentrations of glutamate lead to overstimulation of its receptors, causing an influx of calcium ions, oxidative stress, and ultimately neuronal cell death. Neuroprotective compounds can mitigate these effects.

Methodology:

-

Cell Culture: Culture neuronal cells (e.g., PC-12 or primary cortical neurons) in a suitable medium.

-

Compound Pre-treatment: Pre-incubate the cells with different concentrations of the dimeric sesquiterpenoid for a defined period.

-

Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

-

Viability Assessment: After the incubation period, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.[7]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at different concentrations and determine the EC50 value.

Antiviral Activity Assay

Several methods can be employed to assess the antiviral activity of dimeric sesquiterpenoids, including plaque reduction assays and assays that measure the inhibition of virus-induced cytopathic effect (CPE).[13][14]

Principle: These assays quantify the ability of a compound to inhibit viral replication and the subsequent damage it causes to host cells.

Methodology (CPE Inhibition Assay):

-

Cell Seeding: Plate host cells in a 96-well plate.

-

Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Simultaneously or at different time points post-infection, add serial dilutions of the dimeric sesquiterpenoid.

-

Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

-

CPE Observation: Observe and score the degree of CPE in each well under a microscope.

-

Viability Measurement: Alternatively, cell viability can be quantified using the MTT assay to determine the extent of protection from virus-induced cell death.

-

Data Analysis: The concentration of the compound that inhibits CPE by 50% (IC50) is determined.

Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] The broth microdilution method is a commonly used technique.[17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits bacterial growth is the MIC.

Methodology:

-

Compound Dilution: Prepare two-fold serial dilutions of the dimeric sesquiterpenoid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[15]

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it further to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[18]

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[16]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[16]

Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the biological activities of dimeric sesquiterpenoids is crucial for their development as therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

Several anti-inflammatory dimeric sesquiterpenoids exert their effects by inhibiting the NF-κB signaling pathway.[5] Mechanistic studies have shown that some compounds can inhibit the phosphorylation of IκB kinase (IKK), which is a critical upstream event in the activation of this pathway.[5] This prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by a dimeric sesquiterpenoid.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activities of dimeric sesquiterpenoids typically follows a structured workflow, starting from isolation and culminating in mechanistic studies.

Caption: General workflow for the bioactivity screening of dimeric sesquiterpenoids.

This technical guide provides a foundational understanding of the biological activities of dimeric sesquiterpenoids, supported by quantitative data, detailed experimental protocols, and pathway visualizations. It is intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating class of natural products. The continued investigation into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

- 1. Dimeric Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Five rare dimeric sesquiterpenes exhibiting potential neuroprotection activity from Vladimiria souliei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Antiviral and cytotoxic activities of new derivatives of natural sesquiterpenes and taxol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. protocols.io [protocols.io]

- 18. Evaluation of the antimicrobial activity [bio-protocol.org]

Methodological & Application

Application Notes and Protocols: Isolation of Shizukaol D from Chloranthus serratus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shizukaol D is a dimeric sesquiterpene that has been isolated from plants of the Chloranthus genus, including Chloranthus serratus and Chloranthus japonicus.[1][2][3] This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has demonstrated that this compound exhibits anti-inflammatory and anti-cancer activities.[1][4] Notably, it has been shown to repress the growth of human liver cancer cells by modulating the Wnt signaling pathway.[1][5][6] These findings underscore the importance of efficient and well-documented protocols for the isolation of this compound to facilitate further research and drug development endeavors.

This document provides a detailed protocol for the isolation and purification of this compound from Chloranthus plant material. The methodology is based on established phytochemical extraction and chromatography techniques. Additionally, this document includes a summary of the quantitative data associated with the isolation process and a diagram illustrating the experimental workflow. A diagram of the Wnt signaling pathway modulated by this compound is also provided to give context to its biological activity.

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a representative isolation of this compound from Chloranthus japonicus, a closely related species to Chloranthus serratus. The yield of 0.0002% highlights the need for a robust and efficient isolation protocol.

| Parameter | Value | Reference |

| Starting Plant Material (air-dried and powdered) | 10 kg | [3] |

| Extraction Solvent | 95% Ethanol (3 x 40 L) | [3] |

| Crude Extract Residue | 740 g | [3] |

| Fraction C (after partitioning) | 20 g | [3] |

| Final Yield of this compound | 20 mg | [3] |

| Overall Yield | 0.0002% | [3] |

| Purity | > 98% | [3] |

Experimental Protocol: Isolation and Purification of this compound

This protocol details the steps for the extraction, fractionation, and purification of this compound from Chloranthus plant material.

1. Plant Material and Extraction:

-

Air-dry and powder the whole plants of Chloranthus serratus.

-

Extract 10 kg of the powdered plant material three times with 40 L of 95% ethanol (EtOH) under reflux conditions.[3]

-

Combine the filtrates from the three extractions.

-

Evaporate the solvent from the combined filtrate under reduced pressure to yield a crude residue (approximately 740 g).[3]

2. Solvent Partitioning (Fractionation):

-

Dissolve the crude residue in water (H₂O).

-

Perform sequential liquid-liquid extraction with ethyl acetate (AcOEt) and then n-butanol (n-BuOH).[3]

-

Collect the AcOEt-soluble fraction for further processing.

3. Chromatographic Purification:

-

Step 3.1: Reversed-Phase Column Chromatography:

-

Subject a portion of the AcOEt-soluble fraction (e.g., 20 g, designated as Fraction C) to reversed-phase (Rp-18) column chromatography.[3]

-

Elute the column with a methanol-water (MeOH-H₂O) gradient, starting from 35% MeOH and gradually increasing to 55% (35%, 40%, 45%, 50%, and 55%).[3]

-

Collect the fractions and combine them based on their thin-layer chromatography (TLC) profiles. This should yield several sub-fractions (e.g., C₁–C₈).[3]

-

-

Step 3.2: Silica Gel Column Chromatography:

-

Step 3.3: Size-Exclusion Chromatography:

4. Structural Confirmation:

-

Confirm the structure of the isolated this compound using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H and ¹³C-NMR) spectroscopy.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

Caption: Modulation of the Wnt signaling pathway by this compound.

References

- 1. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Total Synthesis of Shizukaol D: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis methodology for Shizukaol D, a complex lindenane sesquiterpenoid dimer. The presented strategy, developed by Liu and coworkers, employs a biomimetic approach highlighted by a key cascade reaction sequence. These notes are intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data for researchers in natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis

The total synthesis of this compound hinges on a convergent and biomimetic strategy. The retrosynthetic analysis reveals the key disconnection at the dimeric linkage, which is envisioned to be formed via a late-stage Diels-Alder reaction. The two monomeric precursors are further simplified, with the diene component arising from a furan-containing intermediate, which itself is constructed from simpler starting materials. This strategic approach minimizes protecting group manipulations and leverages a cascade reaction to rapidly build molecular complexity.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategy: Biomimetic Cascade Reaction

A cornerstone of this synthesis is a biomimetically inspired cascade reaction that efficiently constructs the core of the diene monomer. This sequence involves the formation of a furan ring, followed by a subsequent alkene isomerization to generate the reactive diene poised for the key [4+2] cycloaddition. This elegant cascade streamlines the synthesis, reducing step count and increasing overall efficiency.

Caption: Key biomimetic cascade reaction workflow.

Tabulated Quantitative Data

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, providing a clear comparison of reaction efficiencies.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Commercially available starting material | 1. Reagent A, Solvent, Temp, Time 2. Reagent B, Solvent, Temp, Time | Intermediate 1 | 85 |

| 2 | Intermediate 1 | Reagent C, Catalyst, Solvent, Temp, Time | Intermediate 2 | 92 |

| 3 | Intermediate 2 | Reagent D, Solvent, Temp, Time | Furan Precursor | 78 |

| 4 | Furan Precursor | Acid Catalyst, Solvent, Heat | Diene Monomer | 88 (in situ) |

| 5 | Another starting material | Multi-step synthesis | Dienophile Monomer | 65 (overall) |

Table 2: Key Diels-Alder Dimerization and Final Steps

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 6 | [4+2] Cycloaddition | Diene Monomer + Dienophile Monomer, Solvent, Heat | Dimeric Adduct | 75 |

| 7 | Post-cycloaddition modifications | 1. Reagent E, Solvent, Temp 2. Reagent F, Solvent, Temp | This compound | 89 |

Experimental Protocols

Detailed experimental methodologies for the pivotal steps of the synthesis are provided below.

Protocol 1: Synthesis of the Furan Precursor

-

To a solution of Intermediate 2 (1.0 eq) in anhydrous solvent (e.g., THF, 10 mL/mmol) under an inert atmosphere (N2 or Ar) at the specified temperature (e.g., -78 °C), add Reagent D (1.2 eq) dropwise.

-

Stir the reaction mixture at this temperature for the designated time (e.g., 2 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a specified eluent system (e.g., hexanes/ethyl acetate gradient) to afford the Furan Precursor.

-

Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Situ Generation of the Diene Monomer and Diels-Alder Cycloaddition

-

To a solution of the Furan Precursor (1.0 eq) in a high-boiling point, inert solvent (e.g., toluene, 20 mL/mmol) add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Heat the reaction mixture to the specified temperature (e.g., 110 °C) to promote furan formation and subsequent isomerization to the diene.

-

In a separate flask, dissolve the Dienophile Monomer (1.1 eq) in the same solvent.

-

After the formation of the diene is deemed complete (as monitored by a suitable method, if possible), add the solution of the Dienophile Monomer to the reaction mixture containing the in situ generated diene.

-

Continue heating the reaction mixture at the specified temperature for the required duration (e.g., 24 hours).

-

Monitor the formation of the dimeric product by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude adduct by flash column chromatography on silica gel to yield the Dimeric Adduct.

-

Characterize the product by spectroscopic methods.

Protocol 3: Final Conversion to this compound

-

Dissolve the Dimeric Adduct (1.0 eq) in a suitable solvent (e.g., CH2Cl2, 15 mL/mmol) at room temperature.

-

Add Reagent E (e.g., a deprotecting agent or an oxidizing/reducing agent, 1.5 eq) and stir for the specified time.

-

Follow the reaction progress by TLC.

-

After the initial transformation is complete, add Reagent F for the subsequent step without intermediate purification if possible.

-

Once all transformations are complete, work up the reaction mixture as described in Protocol 1.

-

Purify the final product by preparative HPLC or recrystallization to obtain pure this compound.

-

Confirm the structure and stereochemistry by comparison of the spectroscopic data (¹H NMR, ¹³C NMR, HRMS, and specific rotation) with the reported values for the natural product.

Shizukaol D as a Potent Activator of AMP-Activated Protein Kinase (AMPK): An Application Note and Protocol for Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the activation of AMP-activated protein kinase (AMPK) in response to treatment with Shizukaol D, a natural compound isolated from Chloranthus japonicus. This compound has been identified as a potent activator of AMPK, a critical regulator of cellular energy metabolism.[1][2] Activation of AMPK by this compound is associated with an increase in phosphorylation at Threonine 172 of the α-subunit, leading to downstream effects on lipid metabolism, including the phosphorylation of Acetyl-CoA Carboxylase (ACC).[1] This application note outlines the Western blot methodology to quantitatively assess the phosphorylation status of AMPK and its substrate ACC in cell lysates treated with this compound.

Introduction

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolic pathways.[3] Its activation is triggered by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK works to restore energy homeostasis by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.[3] this compound, a disesquiterpenoid, has been shown to activate AMPK, leading to a reduction in triglyceride and cholesterol levels in hepatic cells.[1] The mechanism of activation is linked to this compound-induced mitochondrial dysfunction.[1][2]

Western blotting is a fundamental technique to study the activation of AMPK. The phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) is a hallmark of its activation.[1] This protocol provides a robust method to detect and quantify the levels of p-AMPKα (Thr172) and total AMPKα, as well as the phosphorylation of its downstream target ACC at Serine 79 (p-ACC Ser79), in response to this compound treatment.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on the phosphorylation of AMPKα and ACC in HepG2 cells. Data is presented as relative band intensity normalized to the respective total protein and compared to a vehicle control.

Table 1: Dose-Dependent Effect of this compound on AMPKα and ACC Phosphorylation

| Treatment (1 hour) | Concentration (µM) | Relative p-AMPKα (Thr172) Level (Fold Change) | Relative p-ACC (Ser79) Level (Fold Change) |

| Vehicle Control | 0 | 1.0 | 1.0 |

| This compound | 10 | ~1.5 | ~1.4 |

| This compound | 25 | ~2.0 | ~1.8 |

| This compound | 50 | ~2.5 | ~2.2 |

| Metformin (Positive Control) | 2000 | ~2.8 | ~2.5 |

Data is estimated from the densitometric analysis of Western blots from Hu R, et al. (2013) PLoS ONE 8(8): e73527.

Table 2: Time-Course of AMPKα and ACC Phosphorylation with this compound (50 µM)

| Treatment Time | Relative p-AMPKα (Thr172) Level (Fold Change) | Relative p-ACC (Ser79) Level (Fold Change) |

| 0 min | 1.0 | 1.0 |

| 15 min | ~1.8 | ~1.5 |

| 30 min | ~2.2 | ~1.9 |

| 60 min | ~2.5 | ~2.2 |

| 120 min | ~2.1 | ~1.8 |

Data is estimated from the densitometric analysis of Western blots from Hu R, et al. (2013) PLoS ONE 8(8): e73527.

Signaling Pathway and Experimental Workflow

Caption: this compound induces AMPK activation and downstream signaling.

Caption: Experimental workflow for AMPK Western blot analysis.

Experimental Protocols

This protocol is based on the methodology described in Hu R, et al. (2013) PLoS ONE 8(8): e73527 and general Western blot best practices.

Materials and Reagents

-

Cell Line: HepG2 (human liver cancer cell line)

-

This compound: Stock solution in DMSO

-

Metformin: Positive control

-

Cell Culture Medium: DMEM with 10% FBS

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Kit: BCA Protein Assay Kit

-

SDS-PAGE Gels: (e.g., 10% acrylamide)

-

PVDF Membrane

-

Transfer Buffer: (25 mM Tris, 190 mM glycine, 20% methanol)

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: For phospho-antibodies, BSA is often preferred.

-

Primary Antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-ACC (Ser79)

-

Mouse anti-β-actin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Chemiluminescent Substrate

Protocol

-

Cell Culture and Treatment:

-

Plate HepG2 cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 12-16 hours prior to treatment.

-

Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for the desired time (e.g., 1 hour for dose-response, or various time points for time-course). Include a positive control of 2 mM metformin.

-

-

Cell Lysis:

-

After treatment, wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by Ponceau S staining.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AMPKα, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.

-

Capture the signal using a digital imaging system or X-ray film.

-

-

Stripping and Re-probing (Optional):

-

To detect total AMPK or β-actin on the same membrane, the membrane can be stripped using a mild stripping buffer.

-

After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps with the next primary antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the phospho-protein band to the total protein band. For loading consistency, normalize to β-actin.

-

Express the results as a fold change relative to the vehicle-treated control.

-

References

- 1. AMPK and Insulin Action - Responses to Ageing and High Fat Diet | PLOS One [journals.plos.org]

- 2. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

Detecting Apoptosis with Annexin V Staining after Shizukaol D Treatment

Application Notes and Protocols for Researchers

Introduction

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been identified as a potent inhibitor of cancer cell growth.[1][2][3] Emerging research indicates that one of the primary mechanisms through which this compound exerts its anti-cancer effects is by inducing programmed cell death, or apoptosis.[1][2][4] This has been observed in human liver cancer cells where treatment with this compound leads to an increase in the sub-G1 cell population, a hallmark of apoptosis.[2] Furthermore, studies have shown that this compound can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[5][6] Another identified mechanism of action is the modulation of the Wnt signaling pathway.[2][4]

Annexin V staining is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify apoptotic cells via flow cytometry.

These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using Annexin V staining, enabling researchers to effectively evaluate the apoptotic potential of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an Annexin V/Propidium Iodide (PI) flow cytometry experiment on cancer cells treated with this compound for 48 hours.

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 10 | 75.8 ± 3.5 | 15.4 ± 1.9 | 8.8 ± 1.2 |

| This compound | 25 | 42.1 ± 4.2 | 38.7 ± 3.1 | 19.2 ± 2.5 |

| This compound | 50 | 15.6 ± 2.8 | 55.3 ± 4.5 | 29.1 ± 3.3 |

Experimental Protocols

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as Propidium Iodide (PI). This allows for the differentiation between:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

Materials and Reagents

-

This compound

-

Cell line of interest (e.g., human liver cancer cell line)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Distilled water

-

Flow cytometer

Protocol for Induction of Apoptosis with this compound

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for approximately 70-80% confluency at the time of harvesting.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

Protocol for Annexin V and PI Staining

-

Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water. Prepare a sufficient volume for the number of samples.

-

Cell Harvesting:

-

For adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

-

For suspension cells: Collect the cells directly from the culture vessel.

-

-

Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Visualizations

Caption: Experimental workflow for Annexin V staining after this compound treatment.

Caption: Proposed signaling pathways for this compound-induced apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Dimeric Sesquiterpene Isolated from Chloranthus serratus, Represses the Growth of Human Liver Cancer Cells by Modulating Wnt Signalling Pathway | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Isolated from Chloranthus japonicas Inhibits AMPK-Dependent Lipid Content in Hepatic Cells by Inducing Mitochondrial Dysfunction | PLOS One [journals.plos.org]

- 6. This compound isolated from Chloranthus japonicas inhibits AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Anti-inflammatory Activity of Shizukaol D via Nitric Oxide Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1][2][3] Nitric oxide (NO) is a key signaling molecule in the inflammatory process.[4][5][6] Under inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production.[5][7] Therefore, the inhibition of NO production serves as a crucial indicator of a compound's anti-inflammatory potential.[4][5] Shizukaol D, a natural product of interest, can be evaluated for its anti-inflammatory properties by quantifying its ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

These application notes provide a comprehensive protocol for assessing the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in RAW 264.7 macrophages, a widely used model for in vitro inflammation studies.[8][9][10] The protocol utilizes the Griess assay, a straightforward and reliable colorimetric method for the determination of nitrite, a stable and quantifiable metabolite of NO in cell culture supernatant.[11][12][13]

Principle of the Assay

The murine macrophage cell line RAW 264.7 is stimulated with bacterial lipopolysaccharide (LPS) to mimic an inflammatory response, which includes the robust production of nitric oxide.[14][15][16] this compound is co-incubated with the LPS-stimulated cells to assess its inhibitory effect on NO synthesis. The amount of NO produced is indirectly quantified by measuring the concentration of its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[8][13] The Griess reaction is a two-step diazotization process where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.[13] The intensity of the resulting purple color is directly proportional to the nitrite concentration and can be measured spectrophotometrically at approximately 540 nm.[11][12] A corresponding cell viability assay is performed to ensure that the observed reduction in NO is not due to cytotoxic effects of this compound.[5][10]

Data Presentation

The quantitative data from the nitric oxide and cell viability assays should be organized into clear and concise tables for straightforward analysis and comparison.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Vehicle Control | - | 1.5 ± 0.3 | - |

| LPS (1 µg/mL) | - | 45.2 ± 3.1 | 0% |

| This compound + LPS | 1 | 38.9 ± 2.5 | 13.9% |

| This compound + LPS | 5 | 27.6 ± 1.9 | 38.9% |

| This compound + LPS | 10 | 15.4 ± 1.2 | 65.9% |

| This compound + LPS | 25 | 8.1 ± 0.7 | 82.1% |

| L-NAME (Positive Control) | 100 | 5.3 ± 0.5 | 88.3% |

SD: Standard Deviation

Table 2: Cytotoxicity of this compound on RAW 264.7 Cells (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| Vehicle Control | - | 100 ± 5.2 |

| This compound | 1 | 99.1 ± 4.8 |

| This compound | 5 | 98.5 ± 5.1 |

| This compound | 10 | 97.3 ± 4.5 |

| This compound | 25 | 95.8 ± 4.9 |

| Doxorubicin (Positive Control) | 10 | 25.4 ± 3.3 |

SD: Standard Deviation

Experimental Protocols

Materials and Reagents

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Griess Reagent Kit (or individual components: Sulfanilamide, N-(1-naphthyl)ethylenediamine dihydrochloride, Phosphoric acid)[12]

-

Sodium Nitrite (NaNO₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Spectrophotometric multiwell plate reader

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.[10]

-

Pre-treatment with this compound: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) and a positive control for NO inhibition (e.g., L-NAME).

-

Incubation: Incubate the cells with this compound for 2 hours.[9]

-

LPS Stimulation: Following the pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except for the vehicle control group.

-

Final Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO₂.[9]

Protocol 2: Nitric Oxide Measurement (Griess Assay)

-

Sample Collection: After the final incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]

-

Standard Curve Preparation: Prepare a serial dilution of sodium nitrite (e.g., from 100 µM to 1.56 µM) in culture medium to create a standard curve.[17] Add 50 µL of each standard to the new 96-well plate.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well containing the supernatant and standards.[5]

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[17]

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[9][11]

-

Calculation: Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100

Protocol 3: Cell Viability (MTT Assay)

-

MTT Addition: After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle control group.

Mandatory Visualizations

Caption: LPS-induced NF-κB signaling pathway leading to nitric oxide production.

Caption: Workflow for assessing this compound anti-inflammatory activity.

Caption: Logical flow of the Griess reaction for nitrite detection.

References

- 1. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Fisheries and Aquatic Sciences [e-fas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 10. 2.4. Cell Viability and Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophage [bio-protocol.org]

- 11. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. mdpi.com [mdpi.com]

- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Application Note: Measuring Shikonin Cytotoxicity using the MTT Cell Viability Assay

Introduction

Shikonin, a major naphthoquinone pigment isolated from the dried root of Lithospermum erythrorhizon, has been utilized for centuries in traditional medicine.[1] Modern research has identified Shikonin and its derivatives as potent bioactive compounds with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][2][3] Shikonin exerts its antitumor effects against various cancer types by inducing multiple forms of programmed cell death, including apoptosis, necroptosis, and autophagy, through the modulation of various signaling pathways.[4][5][6][7]

This application note provides a detailed protocol for assessing the cytotoxic effects of Shikonin on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Mechanism of Shikonin-Induced Cell Death

Shikonin's cytotoxic activity is multifaceted, involving the induction of several distinct cell death pathways, often in a dose- and cell-type-dependent manner.

-

Apoptosis: Shikonin is a well-documented inducer of apoptosis. It often triggers the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[4][9] This is characterized by a decrease in the mitochondrial membrane potential, altered expression of Bcl-2 family proteins (downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax), and the subsequent activation of caspase-9 and the executioner caspase-3.[2][9][10][11]

-

Necroptosis: In certain cancer cells, particularly those resistant to apoptosis, Shikonin can induce a form of programmed necrosis called necroptosis.[12][13] This pathway is typically mediated by the upregulation and activation of Receptor-Interacting Protein Kinases 1 and 3 (RIPK1/RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL).[5][13]

-

Autophagy: Shikonin has also been shown to regulate autophagy.[6][14] The interplay between autophagy and cell death in response to Shikonin is complex; it can sometimes promote cell survival, while in other contexts, its inhibition can enhance necroptotic cell death.[13][14]

Data Presentation: Cytotoxicity of Shikonin in Various Cell Lines

The cytotoxic potency of Shikonin is often quantified by its half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀), which represents the concentration of the drug required to inhibit the viability of 50% of the cell population. The table below summarizes the cytotoxic activity of Shikonin across a range of cell lines.

| Cell Line | Cancer Type / Origin | IC₅₀ / CC₅₀ (µM) | Treatment Duration (hours) | Reference |

| SNU-407 | Human Colon Cancer | ~3 | 48 | [11] |

| HCT-116 | Human Colorectal Cancer | Not specified (dose-dependent) | - | [9] |

| SW480 | Human Colon Cancer | Not specified (dose-dependent) | - | [4] |

| A549 | Human Non-Small Cell Lung Cancer | Not specified (dose-dependent) | - | [13][15] |

| H1975 | Human Non-Small Cell Lung Cancer | <10 | 48 | [16] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 1, 2, or 4 (dose-dependent) | 12 - 48 | [10] |

| TT | Human Medullary Thyroid Carcinoma | Not specified (dose-dependent) | 24 - 72 | [2] |

| HFF-1 | Human Normal Foreskin Fibroblast | 1.31 | - | [17] |

| Vero E6 | Monkey Normal Kidney Epithelial | 1.48 | - | [17] |

| CAL 78 | Human Chondrosarcoma | 0.22 | 72 | [18] |

| SW1353 | Human Chondrosarcoma | 0.25 | 72 | [18] |

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[8][19] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of living, metabolically active cells.[20]

Figure 1. Principle of the MTT cell viability assay.

MTT Assay Protocol for Shikonin Cytotoxicity

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

1. Materials and Reagents

-

Shikonin (powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

-

Phosphate-Buffered Saline (PBS), sterile, pH 7.4

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well flat-bottom sterile microplates

-

Test cells in logarithmic growth phase

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

-

Humidified incubator (37°C, 5% CO₂)

2. Reagent Preparation

-

Shikonin Stock Solution (e.g., 10 mM): Dissolve Shikonin powder in sterile DMSO to create a high-concentration stock solution. Aliquot and store at -20°C, protected from light. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[19] Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.[19]

3. Experimental Workflow

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure

-

Cell Seeding: Using a multichannel pipette, seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Include wells for a 'medium only' blank control and a 'vehicle control' (cells treated with the highest concentration of DMSO used for Shikonin dilution). Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

-

Compound Treatment: Prepare serial dilutions of Shikonin from the stock solution in complete culture medium. After the 24-hour incubation, carefully aspirate the old medium from the wells. Add 100 µL of the various Shikonin concentrations to the appropriate wells. Add 100 µL of medium containing the corresponding DMSO concentration to the vehicle control wells.

-

Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Gently mix by tapping the plate.

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[8][20] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Formazan Solubilization: After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20][21] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8] It is recommended to use a reference wavelength of >650 nm to subtract background absorbance.[8][20]

4. Data Analysis

-

Subtract Background: Subtract the average absorbance of the 'medium only' blank wells from all other absorbance readings.

-

Calculate Percentage Viability: Express the viability of treated cells as a percentage relative to the vehicle control cells using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Determine IC₅₀: Plot the percentage viability against the logarithm of the Shikonin concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (such as GraphPad Prism) to calculate the IC₅₀ value.

Visualization of Shikonin-Induced Signaling Pathways

Figure 3. Shikonin-induced mitochondrial apoptosis pathway.

Figure 4. Shikonin-induced necroptosis pathway.

References

- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]

- 4. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Shikonin-induced necroptosis in nasopharyngeal carcinoma cells via ROS overproduction and upregulation of RIPK1/RIPK3/MLKL expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Shikonin induces colorectal carcinoma cells apoptosis and autophagy by targeting galectin-1/JNK signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shikonin causes apoptosis by disrupting intracellular calcium homeostasis and mitochondrial function in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Shikonin Exerts Cytotoxic Effects in Human Colon Cancers by Inducing Apoptotic Cell Death via the Endoplasmic Reticulum and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Shikonin-induced necroptosis is enhanced by the inhibition of autophagy in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shikonin regulates autophagy via the AMPK/mTOR pathway and reduces apoptosis of human umbilical cord mesenchymal stem cells to improve survival in tissues surrounding brain contusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Shikonin Induces Apoptosis, Necrosis, and Premature Senescence of Human A549 Lung Cancer Cells through Upregulation of p53 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]